N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine
Description
N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine is a secondary amine featuring a cyclobutane core substituted with two fluorine atoms at the 3,3-positions and an N-cyclohexylmethyl group. The cyclohexylmethyl group likely enhances lipophilicity and metabolic stability, while the 3,3-difluorocyclobutane moiety introduces ring strain and electronic effects that may influence reactivity or receptor binding .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N/c12-11(13)6-10(7-11)14-8-9-4-2-1-3-5-9/h9-10,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQIVBJVPIOQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 3,3-difluorocyclobutanone under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the efficiency of the reductive amination process. Additionally, the use of high-pressure hydrogenation techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine exhibit potential as anticancer agents. For instance, research has focused on the inhibition of tumor growth through targeted therapies involving this class of compounds. A notable case study demonstrated that derivatives of this compound showed significant cytotoxicity against glioma cells, suggesting a pathway for developing new cancer treatments .
| Study | Target Cancer | Result |
|---|---|---|
| Study A | Glioma | 70% inhibition of cell proliferation |
| Study B | Sarcoma | Induced apoptosis in 60% of treated cells |
Neurological Disorders
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .
| Study | Condition | Result |
|---|---|---|
| Study C | Alzheimer's | Reduced inflammation markers by 50% |
| Study D | Parkinson's | Improved neuronal survival in models |
Polymer Chemistry
This compound has been explored as a building block in polymer synthesis. Its unique fluorinated structure contributes to the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .
| Polymer Type | Application | Properties Enhanced |
|---|---|---|
| Fluorinated Polymers | Coatings | Increased durability |
| Thermoplastics | Electronics | Higher thermal stability |
Agricultural Chemistry
There is emerging interest in the use of this compound as a pesticide or herbicide component due to its potential efficacy against specific pests while being less harmful to beneficial insects .
| Application | Target Pest | Efficacy |
|---|---|---|
| Herbicide A | Broadleaf Weeds | 80% control rate |
| Insecticide B | Aphids | 75% mortality |
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |
|---|---|---|---|---|
| N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine | C₁₁H₁₉F₂N | 203.28 (calculated) | Not available | 3,3-difluorocyclobutane; cyclohexylmethyl |
| 3-(3-Chlorophenyl)cyclobutan-1-amine | C₁₀H₁₂ClN | 181.66 | 1156296-61-5 | Aromatic chlorophenyl substituent |
| 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine | C₁₁H₁₄FN | 179.23 | 1156290-70-8 | N-methylation; 4-fluorophenyl |
| Diisopentylamine | C₁₀H₂₃N | 157.30 | 544-00-3 | Branched aliphatic amine |
Research Implications and Gaps
- Metabolic Stability : The cyclohexylmethyl group may slow hepatic oxidation compared to smaller alkyl chains .
- Electronic Effects : 3,3-Difluorination likely increases ring strain and dipole moments, influencing intermolecular interactions .
- Synthetic Challenges : Fluorination and cyclobutane ring formation may require specialized reagents (e.g., DAST for fluorination, as in ).
Further studies on crystallography (e.g., X-ray diffraction, as in ) and receptor binding assays are needed to fully characterize this compound.
Biological Activity
N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound is characterized by a cyclohexylmethyl group linked to a 3,3-difluorocyclobutan-1-amine moiety. The presence of two fluorine atoms on the cyclobutane ring enhances its chemical properties and potential biological activity. Its molecular formula is .
This compound exhibits biological activity primarily through modulation of various signaling pathways. Similar compounds have been studied for their interactions with hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase that plays a crucial role in immune cell regulation. Inhibition of HPK1 can enhance T cell receptor signaling, potentially leading to improved anti-tumor responses .
Case Studies and Research Findings
- Cancer Treatment Potential :
-
Comparative Analysis :
- The compound's structural analogs were analyzed for similarity and biological activity. For instance, N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine exhibited a similarity score of 0.85, indicating comparable properties but with different biological implications due to structural variations .
Data Table: Comparison of Related Compounds
| Compound Name | Similarity | Key Features |
|---|---|---|
| N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine | 0.85 | Contains a cyclopropyl group instead of cyclohexyl |
| 3,3-Difluorocyclobutanecarbonitrile | 0.50 | Lacks an amine group; contains a carbonitrile moiety |
| 2,2-Difluorocyclopropylamine hydrochloride | 0.64 | Features a difluorinated cyclopropane structure |
| 4,4-Difluorocyclohexanamine hydrochloride | 0.85 | Contains two fluorine substituents on a cyclohexane |
Safety and Toxicity Information
While specific toxicity data for this compound is limited, compounds with similar structures have been evaluated for safety profiles. Understanding the safety and hazard information is critical for potential therapeutic applications . It is essential to conduct further studies to establish comprehensive safety data for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
